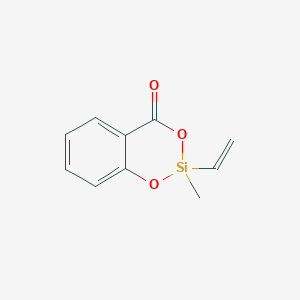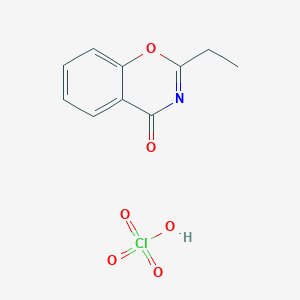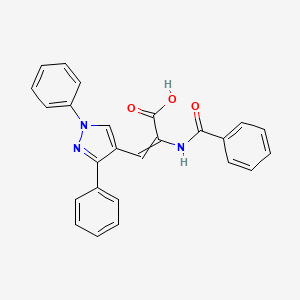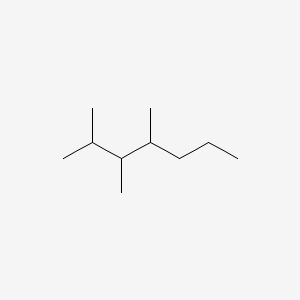
2,3,4-Trimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethylheptane is a branched alkane with the molecular formula C10H22 It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylheptane can be synthesized through several methods, including:
Alkylation of Heptane: One common method involves the alkylation of heptane with methylating agents under acidic conditions. This process typically uses catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Hydroisomerization: Another method is the hydroisomerization of linear alkanes. This process involves the use of bifunctional catalysts that contain both acidic and metallic sites, allowing for the rearrangement of carbon atoms to form branched structures like this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process not only produces branched alkanes but also enhances the octane rating of gasoline, making it a valuable component in fuel production.
化学反応の分析
Types of Reactions
2,3,4-Trimethylheptane, like other alkanes, primarily undergoes reactions such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Typically involves halogens like chlorine (Cl2) or bromine (Br2) and requires UV light to initiate the reaction.
Combustion: Requires an adequate supply of oxygen (O2) and is usually carried out at high temperatures.
Major Products
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Halogenation: Produces various haloalkanes depending on the halogen used.
科学的研究の応用
2,3,4-Trimethylheptane has several applications in scientific research, including:
Fuel Research: Due to its branched structure, it is used in studies related to fuel efficiency and octane rating improvement.
Chemical Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic compounds.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用機序
As an alkane, 2,3,4-Trimethylheptane primarily interacts through van der Waals forces. Its chemical reactivity is relatively low compared to other organic compounds, but it can participate in reactions such as combustion and halogenation. The mechanism of these reactions typically involves the formation of free radicals, especially in halogenation processes.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. For example, its boiling point and reactivity can differ significantly from other isomers due to the position of the methyl groups.
Conclusion
This compound is a versatile compound with various applications in fuel research, chemical synthesis, and material science. Its unique structure and properties make it a valuable subject of study in both academic and industrial settings.
特性
CAS番号 |
52896-95-4 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,3,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
InChIキー |
UVVYAKOLFKEZEE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)

![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
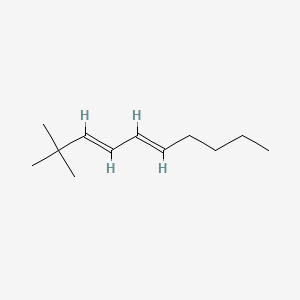

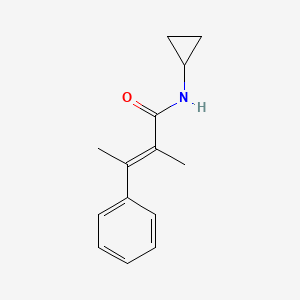
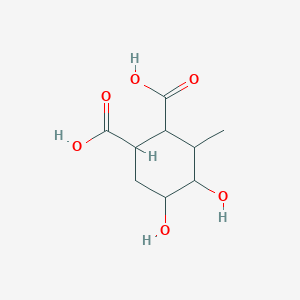

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
